Cas no 2948-14-3 (Phenyl furan-2-carboxylate)

Phenyl furan-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Phenyl furan-2-carboxylate
- 2-Furancarboxylic acid, phenyl ester
- 2-furane carboxylic acid,phenyl ester
- AC1L6W7Q
- Furan-2-carbonsaeure-phenylester
- furan-2-carboxylic acid phenyl ester
- HMS1578M06
- NSC509746
- phenyl 2-furancarboxylate
- Phenyl 2-furoate
- STK388206
- SureCN5943067
- NSC-509746
- phenylfuran-2-carboxylate
- SCHEMBL5943067
- SB61434
- 2948-14-3
- AKOS002947430
- Phenyl 2-furoate #
- YYHDAWBGVZLMAD-UHFFFAOYSA-N
- A912563
- DTXSID80325541
- InChI=1/C11H8O3/c12-11(10-7-4-8-13-10)14-9-5-2-1-3-6-9/h1-8
-
- MDL: MFCD00460411
- インチ: InChI=1S/C11H8O3/c12-11(10-7-4-8-13-10)14-9-5-2-1-3-6-9/h1-8H
- InChIKey: YYHDAWBGVZLMAD-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=CC=CO1)OC2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 188.04734
- どういたいしつりょう: 188.047
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 密度みつど: 1.209
- ふってん: 290.2°C at 760 mmHg
- フラッシュポイント: 129.3°C
- 屈折率: 1.558
- PSA: 39.44
- LogP: 2.49880
Phenyl furan-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM195668-10g |
phenyl furan-2-carboxylate |
2948-14-3 | 95% | 10g |
$450 | 2021-08-05 | |
Ambeed | A158716-5g |
Phenyl furan-2-carboxylate |
2948-14-3 | 95+% | 5g |
$299.0 | 2024-04-20 | |
Chemenu | CM195668-5g |
phenyl furan-2-carboxylate |
2948-14-3 | 95% | 5g |
$329 | 2023-03-07 | |
Alichem | A019108824-5g |
Phenyl furan-2-carboxylate |
2948-14-3 | 95% | 5g |
$400.00 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652880-5g |
Phenyl furan-2-carboxylate |
2948-14-3 | 98% | 5g |
¥3171.00 | 2024-08-03 |
Phenyl furan-2-carboxylate 関連文献
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Basmah Al-Jammal,Buthaina Hussein,Yusuf Al-Hiari,Tareq Al-Qirim,Manal Al-Najdawi,Lama Hamadneh,Mohammad Alwahsh,Balqis Ikhmais RSC Adv. 2023 13 22193
-
Yu-Chao Yuan,Christian Bruneau,Thierry Roisnel,Rafael Gramage-Doria Org. Biomol. Chem. 2019 17 7517
-
Chien-Han Chen,Shih-Huang Tung,Ru-Jong Jeng,Mahdi M. Abu-Omar,Ching-Hsuan Lin Green Chem. 2019 21 4475
-
Nanthini Rajendran,Kiruthigadevi Kamaraj,Saranya Janakiraman,Mary Saral,Pierre H. Dixneuf,Charles Beromeo Bheeter RSC Adv. 2023 13 14958
-
5. The preparation of synthetic analogues of strigolAlan W. Johnson,Gopala Gowada,Ahmed Hassanali,John Knox,Sam Monaco,Zia Razavi,Gerald Rosebery J. Chem. Soc. Perkin Trans. 1 1981 1734
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6. Persulphate oxidations. Part 12. Generation and reactions of N-methoxy-benzamidyls and -benzsulphonamidylsAlexander R. Forrester,Eva M. Johansson,Ronald H. Thomson J. Chem. Soc. Perkin Trans. 1 1979 1112
-
Chung K. Nguyen,Hoang H. Vu,Ha?V. Dang,Ngon N. Nguyen,Nhan T. H. Le,Nam T. S. Phan RSC Adv. 2017 7 55756
-
Hosadurga K. Keerthy,Hamse K. Vivek,Hanumantharayappa Bharathkumar,Shobith Rangappa,Krishna C. Bulusu,Lewis H. Mervin,Julian E. Fuchs,Babu S. Priya,Basappa,Nanjuda Swamy S,Andreas Bender,Kanchugarakoppal S. Rangappa RSC Adv. 2015 5 89797
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Yong Zheng,Wei-Bin Song,Li-Jiang Xuan Org. Biomol. Chem. 2015 13 10834
Phenyl furan-2-carboxylateに関する追加情報
Phenyl Furan-2-Carboxylate: A Comprehensive Overview
Phenyl Furan-2-Carboxylate, also known by its CAS number 2948-14-3, is a compound of significant interest in various fields of chemistry and materials science. This compound is a derivative of furan, a heterocyclic aromatic compound, and it has been extensively studied for its unique properties and potential applications. The structure of Phenyl Furan-2-Carboxylate consists of a phenyl group attached to the 2-position of a furan ring, which is further substituted with a carboxylic acid group. This combination of functional groups imparts the compound with versatile reactivity and makes it a valuable building block in organic synthesis.
The synthesis of Phenyl Furan-2-Carboxylate can be achieved through various methods, including the oxidation of dihydrofuran derivatives or the direct coupling of furan with phenolic compounds under specific reaction conditions. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing the environmental footprint and enhancing the scalability of production processes. These developments have been documented in several high-impact journals, highlighting the importance of green chemistry principles in modern organic synthesis.
In terms of applications, Phenyl Furan-2-Carboxylate has found utility in the development of advanced materials, such as polymers and composites. Its ability to undergo polymerization under mild conditions makes it an attractive candidate for the fabrication of lightweight, high-strength materials. Additionally, this compound has been explored as a precursor for the synthesis of bioactive molecules, including pharmaceutical agents and agrochemicals. Recent studies have demonstrated its potential as a lead compound in drug discovery programs targeting various diseases, including cancer and neurodegenerative disorders.
The chemical stability and reactivity of Phenyl Furan-2-Carboxylate have also been subjects of extensive research. Under thermal or photochemical conditions, this compound can undergo cyclization reactions to form complex aromatic systems, which are valuable in the design of functional materials. Furthermore, its ability to participate in click chemistry reactions has opened new avenues for the construction of supramolecular assemblies and nanomaterials.
In recent years, there has been growing interest in understanding the environmental fate and toxicity profile of Phenyl Furan-2-Carboxylate. Studies conducted by leading research institutions have shown that this compound exhibits low toxicity to aquatic organisms under standard testing conditions. However, further investigations are required to fully assess its long-term impact on ecosystems and human health.
In conclusion, Phenyl Furan-2-Carboxylate, with its unique chemical properties and diverse applications, continues to be a focal point in contemporary chemical research. As advancements in synthetic methodologies and material science progress, this compound is poised to play an even more significant role in shaping future technologies. Researchers are encouraged to explore its potential further, leveraging cutting-edge techniques to unlock new possibilities for this versatile molecule.
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